![molecular formula C15H24N2O B4673564 N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4673564.png)
N-(sec-butyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea
Overview
Description
N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a sec-butyl group and a 1-(2,4-dimethylphenyl)ethyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea typically involves the reaction of sec-butylamine with 1-(2,4-dimethylphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{sec-Butylamine} + \text{1-(2,4-dimethylphenyl)ethyl isocyanate} \rightarrow \text{N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures (20-40°C). The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
On an industrial scale, the production of N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The raw materials are fed into the reactor, and the product is continuously collected, purified, and subjected to quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
Oxidation: Oxidized urea derivatives
Reduction: Amine derivatives
Substitution: Substituted urea compounds
Scientific Research Applications
N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(sec-butyl)-N’-phenylurea
- N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)propyl]urea
- N-(tert-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea
Uniqueness
N-(sec-butyl)-N’-[1-(2,4-dimethylphenyl)ethyl]urea is unique due to the presence of both sec-butyl and 1-(2,4-dimethylphenyl)ethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-butan-2-yl-3-[1-(2,4-dimethylphenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-6-12(4)16-15(18)17-13(5)14-8-7-10(2)9-11(14)3/h7-9,12-13H,6H2,1-5H3,(H2,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBGLPBRODKJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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